

Gemlapodect (NOE-105): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Gemlapodect

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Abstract

Gemlapodect (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently in mid-stage clinical development for the treatment of Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).[1][2] By modulating dopamine signaling in the striatum, **Gemlapodect** presents a novel therapeutic approach to these neurological disorders.[3][4] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, mechanism of action, and clinical trial findings for **Gemlapodect**.

Introduction

Tourette Syndrome is a neurodevelopmental disorder characterized by involuntary motor and vocal tics.[5] Current treatments, primarily antipsychotics that act as dopamine D2 receptor antagonists, are often associated with significant side effects, including metabolic abnormalities.[6][7] **Gemlapodect** offers a targeted approach by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[3] This inhibition is intended to modulate, rather than block, dopamine D2 receptor signaling, potentially leading to a more favorable safety and tolerability profile.[6]

Pharmacodynamics: Mechanism of Action

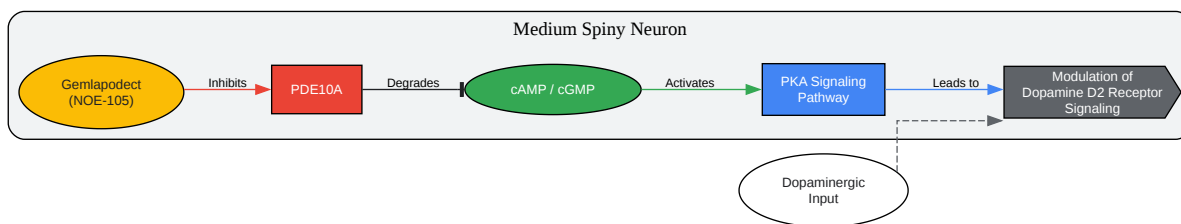
Gemlapodect's primary pharmacodynamic effect is the selective inhibition of the PDE10A enzyme. PDE10A is a key regulator of intracellular signaling cascades in the striatum by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8]

The inhibition of PDE10A by **Gemlapodect** leads to an accumulation of intracellular cAMP and cGMP.[3][8] This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. The ultimate effect is a fine-tuning of dopamine D2 receptor signaling, which is thought to be overactive in conditions like Tourette Syndrome.[6]

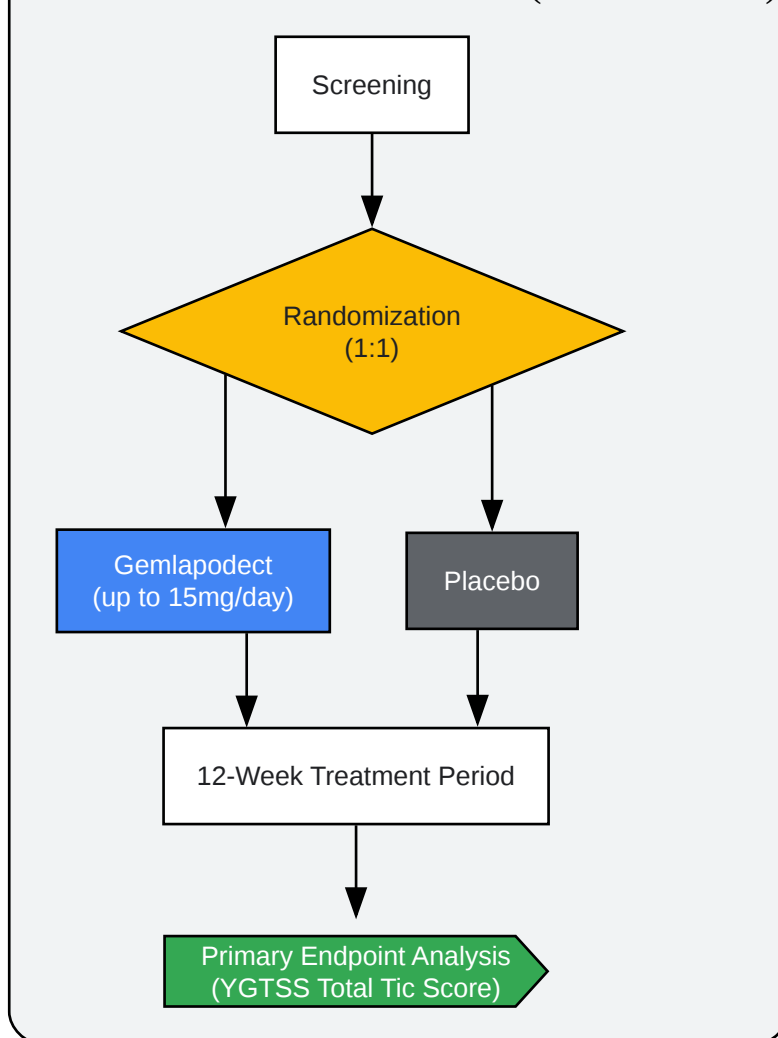
Signaling Pathway

The mechanism of action of **Gemlapodect** within the striatal medium spiny neurons is multifaceted:

- Inhibition of PDE10A: **Gemlapodect** selectively binds to and inhibits the PDE10A enzyme.
- Increased Cyclic Nucleotides: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the neuron.[3][8]
- Modulation of Dopamine D2 Receptor Signaling: The elevated levels of cyclic nucleotides, particularly cAMP, influence the PKA signaling cascade, which in turn modulates the excitability of medium spiny neurons and refines the regulation of dopamine pathways.[3][8]



Phase 2b Clinical Trial Workflow (NCT06315751)



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